molecular formula C8H12O3 B13476297 6-Oxaspiro[2.5]octane-5-carboxylic acid CAS No. 2383651-96-3

6-Oxaspiro[2.5]octane-5-carboxylic acid

Katalognummer: B13476297
CAS-Nummer: 2383651-96-3
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: LNAUJMUJXBAVPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxaspiro[25]octane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is part of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spiro-connected oxirane ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions to form the oxirane ring. The carboxylic acid group can then be introduced through a subsequent reaction with a carboxylating agent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxaspiro[2.5]octane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Oxaspiro[2.5]octane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Oxaspiro[2.5]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
  • 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Uniqueness

6-Oxaspiro[2.5]octane-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the spiro-connected oxirane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Eigenschaften

CAS-Nummer

2383651-96-3

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

6-oxaspiro[2.5]octane-7-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-8(1-2-8)3-4-11-6/h6H,1-5H2,(H,9,10)

InChI-Schlüssel

LNAUJMUJXBAVPI-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCOC(C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.